molecular formula C10H13NO3 B12467458 Methyl 4-amino-5-methoxy-2-methylbenzoate

Methyl 4-amino-5-methoxy-2-methylbenzoate

Cat. No.: B12467458
M. Wt: 195.21 g/mol
InChI Key: HACFSCLSBOOFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Advanced Organic Synthesis

While direct evidence is scarce, the structural motifs within Methyl 4-amino-5-methoxy-2-methylbenzoate offer clues to its potential applications in advanced organic synthesis. Substituted aminobenzoates are well-established building blocks. For instance, related compounds are utilized as key intermediates in the synthesis of pharmaceuticals. A notable example is the use of similar benzoate (B1203000) derivatives in the preparation of the antipsychotic drug amisulpride. google.comsvaklifesciences.com The synthesis of such complex molecules often involves a series of reactions where each functional group on an intermediate like this compound can be selectively modified.

The synthesis of related compounds often starts from commercially available precursors, followed by a series of halogenation, sulfonation, or other functional group interconversions. google.comgoogle.com It is plausible that this compound is synthesized through a multi-step process, potentially starting from a more basic substituted toluene (B28343) or benzoic acid derivative, followed by esterification of the corresponding carboxylic acid. However, a specific, documented synthesis route for this exact compound remains elusive in the reviewed literature.

Overview of Research Trajectories and Academic Contributions

Currently, there are no specific research trajectories or significant academic contributions that can be directly attributed to this compound based on available public-domain information. Its role appears to be that of a quietly utilized intermediate, a building block acquired for specific, unpublished synthetic campaigns within research and development laboratories. The lack of published data could be due to several factors, including the proprietary nature of the research in which it is used, or it may be a relatively new compound whose applications have not yet reached the publication stage.

The study of analogous compounds, such as those with chloro, ethylthio, or ethylsulfonyl substitutions, is more prevalent in the scientific literature, often in the context of developing new pharmaceutical agents or agrochemicals. nbinno.comgoogle.comsvaklifesciences.com These studies underscore the importance of the substituted aminobenzoate scaffold in medicinal and industrial chemistry. It is reasonable to infer that the research trajectory for this compound would follow a similar path, likely serving as a precursor to a target molecule with specific biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-8(11)9(13-2)5-7(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

HACFSCLSBOOFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Amino 5 Methoxy 2 Methylbenzoate

Established Reaction Pathways and Process Optimization

The synthesis of substituted aminobenzoates often relies on robust, multi-step pathways that allow for the precise installation of functional groups on the aromatic ring. These established methods have been optimized over time to improve yields and purity.

Multi-Step Synthesis Approaches (e.g., Nitration-Reduction-Esterification Sequences)

A foundational strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the chemical reduction of the nitro group.

Nitration-Reduction: This two-step process is a cornerstone of aromatic chemistry. The synthesis typically begins with a substituted toluene (B28343) or benzoic acid derivative. A nitro group is introduced onto the aromatic ring using nitrating agents. Subsequently, this nitro group is reduced to a primary amine. A common and efficient method for this reduction is catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. For instance, the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate from its corresponding nitro precursor involves dissolving the nitro compound in a solvent like methanol (B129727) or ethyl acetate and stirring it with a Pd/C catalyst under hydrogen gas. chemicalbook.com This method is known for its high efficiency, with yields often exceeding 85-95%. chemicalbook.com

Esterification: The methyl ester group is typically introduced by reacting the corresponding carboxylic acid with methanol under acidic conditions. Traditional methods use strong mineral acids like sulfuric acid. However, these can lead to challenges in product purification and waste disposal. mdpi.com

A plausible multi-step pathway to Methyl 4-amino-5-methoxy-2-methylbenzoate could originate from 2-methyl-5-methoxybenzoic acid, proceeding through nitration, reduction, and finally esterification, or by performing the esterification step earlier in the sequence.

Halogenation and Sulfonylation Routes to Analogues and Intermediates

Halogenation and sulfonylation are critical reactions for producing key intermediates and analogues, which can then be further modified to yield the desired product. These reactions introduce reactive handles onto the benzene (B151609) ring, enabling subsequent chemical transformations.

Halogenation: The introduction of a halogen, such as chlorine or bromine, onto the aromatic ring is a common strategy. For example, the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate is achieved by reacting Methyl 4-amino-2-methoxybenzoate with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. google.com Another method involves using iodobenzene dichloride in tetrahydrofuran. googleapis.com Similarly, bromination can be performed using elemental bromine. patsnap.com These halogenated intermediates are valuable for subsequent cross-coupling reactions or displacement with other nucleophiles.

The table below summarizes reaction conditions for the halogenation of a related aminobenzoate intermediate.

Starting MaterialReagentSolventTemperatureYieldProduct
Methyl 2-methoxy-4-acetamidobenzoateChlorine GasDichloromethane10-15°CNot specifiedMethyl 2-methoxy-4-acetamido-5-chlorobenzoate
Methyl 2-methoxy-4-acetamidobenzoateBromineDichloromethane10-15°CNot specifiedMethyl 2-methoxy-4-acetamido-5-bromobenzoate
Methyl 4-amino-2-methoxybenzoateN-chlorosuccinimideDMF65-75°C87.5%Methyl 4-amino-5-chloro-2-methoxybenzoate

This data is based on the synthesis of structural analogues.

Amide Coupling and Related Derivations

The methyl ester functionality of the target compound serves as a convenient precursor for the synthesis of various amide derivatives. This transformation is typically achieved through direct aminolysis, where the ester is reacted with a primary or secondary amine, often at elevated temperatures. For example, Methyl 4-amino-5-chloro-2-methoxybenzoate can be converted to its corresponding N-(2-diethylaminoethyl)amide by heating it with an excess of N,N-diethylethylenediamine. googleapis.com This reaction directly converts the methyl ester into the desired amide, showcasing a straightforward derivatization pathway.

Advanced Synthetic Strategies and Process Development

To address the limitations of traditional synthetic methods, such as harsh reaction conditions and environmental concerns, advanced strategies are being developed. These focus on improving reaction efficiency, reducing waste, and simplifying operational procedures.

Catalytic Reaction Development for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling more efficient and selective transformations.

Catalytic Reduction: As mentioned, the reduction of nitroarenes is a key step that benefits greatly from catalysis. The use of heterogeneous catalysts like palladium on carbon (Pd/C) allows for high yields under mild conditions (room temperature, atmospheric hydrogen pressure) and simplifies product purification, as the catalyst can be easily removed by filtration. chemicalbook.com

Catalytic Esterification: To overcome the drawbacks of using strong mineral acids for esterification, solid acid catalysts have been developed. For instance, a zirconium-titanium (Zr/Ti) mixed oxide solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com These catalysts are non-corrosive, recoverable, and can be used multiple times, making the process more economical and environmentally friendly. mdpi.com

Copper-Catalyzed Condensation: In sulfonylation routes, copper compounds such as cuprous oxide, cuprous chloride, or cuprous bromide are used to catalyze the condensation reaction between a halogenated aromatic and a sulfinate salt. patsnap.comgoogle.comgoogle.com These catalysts are essential for achieving high yields in the formation of the carbon-sulfur bond. google.com

The table below details examples of catalytic systems used in the synthesis of related benzoates.

Reaction StepCatalystSubstrate ExampleBenefit
Reduction10% Palladium on Carbon (Pd/C)Methyl 4,5-dimethoxy-2-nitrobenzoateHigh yield (97%), mild conditions, easy catalyst removal
EsterificationZirconium-Titanium (Zr/Ti) Solid AcidBenzoic AcidsRecoverable, reusable, avoids corrosive liquid acids
C-S Bond FormationCuprous Oxide / Cuprous ChlorideMethyl 2-methoxy-4-acetamido-5-chlorobenzoateEnables efficient condensation with sodium ethanesulfinate

This data is based on the synthesis of structural analogues and general benzoic acids.

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogues, several strategies can be applied.

The use of heterogeneous, recyclable catalysts such as the Zr/Ti solid acid for esterification is a prime example of green chemistry. mdpi.com It minimizes waste by eliminating the need for acid neutralization steps and allows for the catalyst to be reused, improving atom economy and reducing environmental impact. mdpi.com Similarly, catalytic hydrogenation for nitro group reduction is preferable to older methods that used stoichiometric metal reductants (like iron or tin in acidic media), which generate large amounts of metallic waste. The optimization of reaction conditions to use less hazardous solvents and reduce energy consumption are also key considerations in developing more sustainable synthetic routes.

Integration of Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry and automated synthesis platforms represents a significant advancement in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and potential for high-throughput screening and optimization. However, a review of the current scientific literature and patent landscape indicates that specific methodologies employing these advanced techniques for the synthesis of this compound have not been extensively reported.

Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, offers several theoretical advantages for the synthesis of substituted aminobenzoates. These include precise temperature and pressure control, rapid heat and mass transfer, and the ability to safely handle hazardous intermediates. For instance, continuous-flow diazotization of methyl 2-aminobenzoate has been demonstrated to be highly efficient, minimizing side reactions like hydrolysis that can occur in batch processes researchgate.net. This suggests that similar continuous-flow approaches could be beneficial for reactions involved in the synthesis of this compound, particularly for steps requiring careful control of reaction conditions. The synthesis of various substituted aromatic compounds has been successfully adapted to flow systems, showcasing the potential for increased productivity and selectivity researchgate.net.

Automated synthesis platforms, which integrate robotic handling of reagents and computerized control of reaction sequences, can significantly accelerate the drug discovery and process development pipeline. These systems are capable of performing a wide range of chemical transformations, including N-heterocycle formation, reductive amination, and amide bond formation, with minimal human intervention merckmillipore.com. While specific applications to this compound are not documented, the general capabilities of these platforms are well-suited for the multi-step syntheses often required for complex aromatic amines. The modular nature of automated synthesizers allows for the rapid exploration of different reagents and conditions, which could be leveraged to optimize the synthesis of this target molecule.

Although direct examples are not available, the principles of flow chemistry and automated synthesis are broadly applicable to the synthesis of aromatic amines and their derivatives. Future research and development in this area may lead to the disclosure of such advanced synthetic routes for this compound.

Precursor Chemistry and Reactant Derivations in Synthesis

A common and logical starting material for the synthesis of such compounds is p-aminosalicylic acid. This precursor contains the core benzoic acid structure with an amino group at the 4-position and a hydroxyl group at the 2-position. A typical initial step involves the methylation of both the carboxylic acid and the hydroxyl group. For instance, the reaction of p-aminosalicylic acid with dimethyl sulfate in the presence of a base like potassium hydroxide (B78521) can yield 4-amino-2-methoxybenzoic acid methyl ester google.com. This intermediate is a key building block for further functionalization.

Another potential precursor is 2-methoxy-4-acetamidobenzoate, which can be subjected to halogenation at the 5-position. The acetyl group serves as a protecting group for the amine, which can be deprotected in a later step. For example, chlorination, bromination, or iodination of 2-methoxy-4-acetamidobenzoate can be achieved using various halogenating agents patsnap.comgoogle.com.

The introduction of the methoxy (B1213986) group at the 5-position is a crucial step. While direct methoxylation can be challenging, a plausible route could involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, diazotization, and subsequent nucleophilic substitution with a methoxide source. Alternatively, starting from a precursor with a hydroxyl group at the 5-position, O-methylation could be achieved.

The final step in many related syntheses is the deprotection of the amino group if it was protected during the synthesis. For example, if an acetyl group was used, it can be removed under acidic or basic conditions to yield the final 4-amino product.

The table below outlines some of the key precursors and reactants that are commonly employed in the synthesis of related substituted aminobenzoates and could likely be adapted for the synthesis of this compound.

Precursor/Reactant Role in Synthesis Potential Transformation
p-Aminosalicylic acidStarting materialMethylation of hydroxyl and carboxylic acid groups
Dimethyl sulfateMethylating agentIntroduction of methyl groups to hydroxyl and carboxyl functionalities
Potassium hydroxideBaseFacilitates methylation and other reactions
2-Methoxy-4-acetamidobenzoateIntermediateHalogenation at the 5-position
N-ChlorosuccinimideChlorinating agentIntroduction of a chlorine atom onto the aromatic ring
Thionyl chlorideChlorinating agentConversion of carboxylic acid to acid chloride for esterification
MethanolReactant/SolventEsterification of carboxylic acid

The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. This can be achieved using various reducing agents, such as tin and concentrated hydrochloric acid, or through catalytic hydrogenation chemistrystudent.com. This strategy could be employed if a nitrated precursor is used in the synthetic pathway.

Chemical Reactivity and Derivatization Strategies of Methyl 4 Amino 5 Methoxy 2 Methylbenzoate

Functional Group Transformations and Mechanistic Insights

The reactivity of Methyl 4-amino-5-methoxy-2-methylbenzoate is governed by its distinct functional moieties. Each group presents an opportunity for selective transformation, allowing for the methodical construction of more complex molecules.

Reactions Involving the Aromatic Amino Group (e.g., Diazotization, Acylation, Alkylation)

The aromatic amino group is a primary site for chemical modification, offering routes to a variety of important intermediates.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide array of nucleophiles in Sandmeyer-type reactions, enabling the introduction of halides, cyano, or hydroxyl groups. While direct studies on this compound are not prevalent, the diazotization of related aminobenzoic acids is a well-established procedure. nih.gov

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amide. This transformation is frequently employed as a protective strategy to moderate the activating effect of the amine and prevent unwanted side reactions during subsequent electrophilic aromatic substitutions. For instance, in the synthesis of related compounds, the amino group is often acetylated using acetic anhydride (B1165640) before proceeding with halogenation. google.compatsnap.com This N-acetyl derivative can be deprotected under acidic or basic conditions later in the synthetic sequence.

Alkylation: Direct alkylation of the aromatic amine can be achieved using alkyl halides, although it can be challenging to control the degree of substitution, often leading to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled alternative for synthesizing N-alkylated derivatives.

Modifications of the Ester Moiety (e.g., Saponification, Transesterification)

The methyl ester group can be transformed into other functional groups, most commonly a carboxylic acid or a different ester.

Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction, known as saponification, is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. In a study of sterically hindered methyl benzoates, quantitative saponification was achieved using a 2% potassium hydroxide solution at high temperatures (200–300 °C). google.com For the closely related Methyl 4-amino-5-chloro-2-methoxybenzoate, saponification is carried out by refluxing with potassium hydroxide in a mixture of methanol (B129727) and water. google.com

Reaction Reagents Conditions Product Reference
SaponificationPotassium Hydroxide, Methanol/WaterReflux, 2-3 hours4-amino-5-chloro-2-methoxybenzoic acid google.com

Transesterification: This process involves the conversion of the methyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. This method allows for the introduction of various alkyl or aryl groups into the ester functionality, providing a route to a library of ester analogues. chemscene.com

Reactivity of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Directed Functionalization)

The substitution pattern on the benzene (B151609) ring powerfully directs the position of any further electrophilic attack. The existing substituents—amino (strong activator, ortho/para-directing), methoxy (B1213986) (strong activator, ortho/para-directing), and methyl (weak activator, ortho/para-directing)—work in concert to activate the ring, while the methyl ester group is a deactivator and meta-director.

The combined directing effects of the highly activating amino group at C-4 and the methoxy group at C-5 make the C-6 position the most nucleophilic and thus the most probable site for electrophilic aromatic substitution. Research on analogous compounds supports this, where substitutions occur at the position activated by both the amino (or its protected form) and methoxy groups.

For example, a common strategy involves the halogenation of the corresponding N-acetylated compound. Treatment with chlorine or bromine introduces the halogen at the position equivalent to C-6 on the target molecule. google.compatsnap.com

Reaction Type Substrate Reagents Conditions Product Reference
ChlorinationMethyl 2-methoxy-4-acetamidobenzoateChlorine (gas)Dichloromethane, 10-15°CMethyl 4-acetamido-5-chloro-2-methoxybenzoate patsnap.com
BrominationMethyl 2-methoxy-4-acetamidobenzoateBromineDichloromethane, 10-15°CMethyl 4-acetamido-5-bromo-2-methoxybenzoate patsnap.com

Transformations of the Methoxy Substituent

The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542). This demethylation is a key transformation for accessing another point of molecular diversity.

Ether Cleavage: The most common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). nih.gov The reaction typically proceeds under anhydrous conditions in a chlorinated solvent. Alternative reagents can be used when BBr₃ is not suitable or available. These include heating with molten pyridinium (B92312) hydrochloride or using a combination of aluminum chloride and sodium iodide. reddit.com These methods provide a route to the corresponding 4-amino-5-hydroxy-2-methylbenzoic acid derivative.

Synthesis of Analogues and Complex Derivatives

The functional group transformations described above are the building blocks for creating a wide array of analogues and more complex derivatives from the parent structure.

Rational Design Principles for Structural Diversification

The rational design of new molecules based on the this compound scaffold involves a systematic, multi-step approach to achieve structural diversification and optimize properties for specific applications, such as medicinal chemistry.

A common synthetic strategy involves a sequence of protection, substitution, and deprotection steps. This is exemplified in the synthesis of sulfonyl derivatives, which are important intermediates for pharmaceuticals. chemicalbook.com The general pathway is as follows:

Protection: The highly reactive amino group at C-4 is first protected, typically via acylation to form an acetamide. This prevents unwanted side reactions and modulates the directing effect. google.compatsnap.com

Electrophilic Substitution: A new functional group is introduced onto the aromatic ring, guided by the existing substituents. For instance, halogenation (chlorination or bromination) at the C-6 position is performed on the protected intermediate. patsnap.com

Further Derivatization: The newly introduced group is then used as a handle for further complexity. The halogenated intermediate can undergo condensation with a reagent like sodium ethanesulfinate, in a copper-catalyzed reaction, to install an ethylsulfonyl group at the C-6 position. google.compatsnap.com

Deprotection: Finally, the protecting group on the amine is removed (e.g., by acid-catalyzed hydrolysis) to yield the final, complex derivative, such as Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. patsnap.comchemicalbook.com

This stepwise approach allows for precise control over the molecular architecture, enabling the creation of a diverse library of compounds from a single starting scaffold.

Exploration of Substituent Effects on Reactivity and Transformation Selectivity

The chemical behavior of this compound is dictated by the electronic effects of its substituents. The amino and methoxy groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. The methyl group is a weaker activating group. The combined effect of the para-amino and ortho-methoxy groups makes the C6 position particularly electron-rich and susceptible to electrophilic attack.

The reactivity of this scaffold can be modulated by altering the substituents. For instance, replacing the hydrogen at the C5 position with an electron-withdrawing group, such as a chloro, nitro, or ethylsulfonyl group, significantly alters the electronic properties of the ring and the nucleophilicity of the amino group.

Chloro (Cl) Substituent: The introduction of a chlorine atom, as seen in Methyl 4-amino-5-chloro-2-methoxybenzoate, introduces an inductive electron-withdrawing effect, which deactivates the ring slightly compared to the parent compound but is a key feature in intermediates for certain pharmaceuticals. google.comnih.gov

Ethylsulfonyl (-SO2Et) Substituent: The powerful electron-withdrawing nature of the ethylsulfonyl group in Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate drastically reduces the electron density of the ring and the basicity of the amino group. chemicalbook.comgoogle.com This modification is crucial in the synthesis of the antipsychotic drug amisulpride. chemicalbook.comgoogle.com

Nitro (-NO2) Substituent: A nitro group, as in Methyl-4-amino-2-methoxy-5-nitrobenzoate, acts as a strong deactivating group, making electrophilic substitution more difficult and lowering the reactivity of the amine. cphi-online.com

These substituent effects are pivotal in directing the selectivity of transformations and are intentionally designed in multi-step synthetic pathways to achieve a desired final product.

Table 1: Influence of Substituents on the Reactivity of the Benzoate (B1203000) Scaffold

Substituent at C5Compound NameElectronic EffectImpact on ReactivityReference
-H (in parent structure)This compoundN/A (Reference)Activated ring, nucleophilic amine. sigmaaldrich.com
-ClMethyl 4-amino-5-chloro-2-methoxybenzoateInductively withdrawingSlightly deactivates ring, modifies amine basicity. google.comscbt.com
-SO2EtMethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateStrongly electron-withdrawingStrongly deactivates ring and amine nucleophilicity. chemicalbook.comgoogle.com
-NO2Methyl-4-amino-2-methoxy-5-nitrobenzoateStrongly electron-withdrawingStrongly deactivates ring, reduces amine reactivity. cphi-online.com
-S-PhMethyl 4-amino-5-thiophenyl-2-methoxybenzoateCan be modified for further reactions.Serves as an intermediate for creating sulfonyl groups. google.com

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal candidate for intramolecular cyclization reactions to form heterocyclic systems. While specific examples for this exact compound are not prevalent, related anthranilate derivatives undergo such transformations. For instance, reactions can be designed to form quinazolinone rings, a common scaffold in medicinal chemistry. This typically involves an initial acylation of the amino group, followed by a base- or acid-catalyzed intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl, eliminating methanol. The specific substitution pattern on the ring would influence the ease of cyclization and the properties of the resulting heterocyclic product. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The primary aromatic amine functionality of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. semanticscholar.org This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product. researchgate.net The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond of the imine. mdpi.com

The resulting Schiff bases are versatile intermediates themselves. The imine bond can be reduced to a secondary amine, or the imine nitrogen and the aromatic ring can participate in further coordination with metal ions or in subsequent cyclization reactions. semanticscholar.orgresearchgate.net The synthesis is generally straightforward, proceeding in solvents like ethanol (B145695) or methanol at room temperature or with gentle heating. researchgate.netmdpi.com

Table 2: Example of Schiff Base Formation

Reactant 1Reactant 2 (Example)Product TypeGeneral ConditionsReference
This compoundBenzaldehydeSchiff Base (Imine)Ethanol, Acid catalyst (e.g., Acetic Acid), Reflux researchgate.netresearchgate.net
This compoundAcetoneSchiff Base (Imine)Methanol, Room Temperature mdpi.com

Role as a Synthetic Building Block in Multistep Pathways

The structural features of this compound make it a valuable building block for more complex molecules, finding use in various synthetic strategies.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The primary amine group of this compound makes it a suitable component for several well-known MCRs. nih.gov For example, it could serve as the amine component in the Ugi reaction, which combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide. Similarly, it could participate in the Strecker reaction with an aldehyde and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. nih.gov The use of this compound in MCRs would allow for the rapid generation of molecular diversity and the construction of complex libraries of compounds for screening purposes.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The core structure of this compound is closely related to key intermediates used in the synthesis of major pharmaceutical drugs. Derivatives of this compound are crucial for producing gastroprokinetic agents and antipsychotics.

Amisulpride Intermediate: The antipsychotic drug Amisulpride requires an intermediate such as Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. chemicalbook.comgoogle.com The synthesis of this intermediate often starts from a molecule with a similar substitution pattern to this compound. google.com

"Pride" Drug Intermediates: 4-Amino-5-chloro-2-methoxybenzoic acid, readily prepared from its methyl ester, is a vital precursor for a class of drugs that act as 5-HT4 receptor agonists, known as "prides". google.com These include Cisapride, Zacopride, and others used to treat gastrointestinal motility disorders. google.comnih.gov

The specific substitution on the aromatic ring is critical for pharmacological activity, making this compound and its close analogues highly valuable starting materials for the synthesis of new chemical probes and potential drug candidates targeting these systems. nih.gov

Table 3: Related Intermediates and Their Pharmacological Relevance

IntermediateDrug Class/Example DrugTherapeutic AreaReference
Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateAmisulprideAntipsychotic chemicalbook.comgoogle.com
Methyl 4-amino-5-chloro-2-methoxybenzoateCisapride, Zacopride (and other "prides")Gastroprokinetic Agents (5-HT4 Agonists) google.comnih.gov

Precursor for Advanced Materials and Industrial Chemicals

Beyond pharmaceuticals, aromatic amines are foundational materials for the dye industry. The amino group on this compound can be diazotized using nitrous acid to form a highly reactive diazonium salt. This salt can then undergo a coupling reaction with an electron-rich aromatic compound (such as a phenol or another amine) to form an azo compound. Azo compounds are characterized by their extended conjugation and intense color, making them suitable for use as dyes. A related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, has been noted for its use in applications involving colorants and as an additive for analytical reagents. biosynth.com This suggests a potential application for this compound as a precursor in the synthesis of specialized dyes and pigments for various industrial uses.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 Amino 5 Methoxy 2 Methylbenzoate

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment and Functional Group Characterization

Key Functional Group Vibrations:

Amino (NH₂) Group: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The N-H bending vibrations are expected around 1650-1580 cm⁻¹.

Methoxy (B1213986) (O-CH₃) Group: The C-H stretching vibrations of the methoxy group are anticipated in the 2950-2850 cm⁻¹ range. The characteristic C-O stretching vibration should appear as a strong band between 1275-1200 cm⁻¹.

Methyl (CH₃) Group: The aromatic methyl group will also show C-H stretching vibrations around 2975-2870 cm⁻¹.

Ester (COOCH₃) Group: The carbonyl (C=O) stretching of the methyl ester is one of the most intense bands in the IR spectrum, typically found in the 1725-1705 cm⁻¹ region. The C-O stretching vibrations of the ester group will be observed in the 1300-1100 cm⁻¹ range.

Aromatic Ring: The C-H stretching vibrations on the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.

Expected Vibrational Mode Assignments:

Based on studies of similar compounds like 4-amino-5-chloro-2-methoxybenzoic acid and 4-methyl-3-nitrobenzoic acid, a table of expected vibrational frequencies for Methyl 4-amino-5-methoxy-2-methylbenzoate can be compiled. rsc.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Asymmetric Stretch~3450FTIR/FT-Raman
N-H Symmetric Stretch~3350FTIR/FT-Raman
Aromatic C-H Stretch~3100-3000FTIR/FT-Raman
Aliphatic C-H Stretch (CH₃)~2970-2850FTIR/FT-Raman
C=O Stretch (Ester)~1715FTIR
N-H Bend~1620FTIR
Aromatic C=C Stretch~1600, 1570, 1480FTIR/FT-Raman
C-O-C Asymmetric Stretch (Methoxy)~1260FTIR
C-O Stretch (Ester)~1240, 1150FTIR
Aromatic C-H In-Plane Bend~1170FTIR/FT-Raman
C-O-C Symmetric Stretch (Methoxy)~1030FTIR
Aromatic C-H Out-of-Plane Bend~880, 820FTIR

These assignments are predictive and would require experimental verification for precise mode characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Based on data from similar substituted methyl benzoates, the following chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) are expected, typically recorded in a solvent like CDCl₃ or DMSO-d₆. rsc.orgrsc.orgresearchgate.net

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (position 3)~6.8 - 7.2Singlet1H
Aromatic H (position 6)~6.2 - 6.6Singlet1H
Amino (NH₂)~4.0 - 5.0Broad Singlet2H
Methoxy (O-CH₃ at C5)~3.8 - 4.0Singlet3H
Ester Methoxy (COOCH₃)~3.7 - 3.9Singlet3H
Methyl (CH₃ at C2)~2.2 - 2.5Singlet3H

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are as follows:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)~168-172
Aromatic C-NH₂ (C4)~145-150
Aromatic C-OCH₃ (C5)~150-155
Aromatic C-CH₃ (C2)~120-125
Aromatic C-COOCH₃ (C1)~125-130
Aromatic C-H (C6)~110-115
Aromatic C-H (C3)~100-105
Methoxy (O-CH₃ at C5)~55-60
Ester Methoxy (COOCH₃)~50-55
Methyl (CH₃ at C2)~15-20

2D NMR Spectroscopy:

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would confirm the coupling between adjacent protons, although in this highly substituted ring, long-range couplings might be observed.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₀H₁₃NO₃) is 195.22 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. The fragmentation is likely to proceed through several key pathways characteristic of methyl esters and substituted aromatic compounds. nist.govsigmaaldrich.cn

m/z Value Proposed Fragment Ion Fragmentation Pathway
195[M]⁺Molecular Ion
180[M - CH₃]⁺Loss of a methyl radical from either the methoxy or methyl group.
164[M - OCH₃]⁺Loss of a methoxy radical from the ester group (α-cleavage).
152[M - COOCH₃ + H]⁺Loss of the carbomethoxy group followed by hydrogen rearrangement.
136[M - COOCH₃ - CH₃]⁺Subsequent loss of a methyl radical from the previous fragment.
122[M - COOCH₃ - OCH₃ + H]⁺Loss of both methoxy and carbomethoxy groups.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, data from closely related compounds such as Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and Morpholinium 4-amino-5-methoxy-2-methylbenzensulfonate can provide valuable insights into the expected structural features. researchgate.netsigmaaldrich.combldpharm.com

Expected Crystallographic Data:

Crystal System and Space Group: Many substituted benzene derivatives crystallize in monoclinic or orthorhombic systems.

Molecular Conformation: The benzene ring will be planar. The substituents, particularly the ester and methoxy groups, may show some torsion angles with respect to the plane of the ring due to steric hindrance and crystal packing forces. Intramolecular hydrogen bonding between the amino group and the adjacent methoxy or ester oxygen is possible and would influence the conformation.

Intermolecular Interactions: In the solid state, it is expected that molecules will be linked by intermolecular hydrogen bonds involving the amino group as a donor and the carbonyl oxygen of the ester group as an acceptor, potentially forming chains or dimeric structures. Pi-pi stacking interactions between the aromatic rings may also be present.

A hypothetical table of crystallographic parameters is presented below:

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Volume (ų)~1500-2000
Z (molecules per unit cell)4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its chromophoric system. The aromatic ring and its substituents in this compound constitute a chromophore that absorbs UV light.

Expected Electronic Transitions:

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions. synthinkchemicals.comnist.gov

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The presence of auxochromes like the amino (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, will cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. Two main π → π* bands are expected, one around 220-250 nm and another, lower intensity band, at a longer wavelength, likely in the 280-320 nm region.

n → π Transitions:* These lower intensity transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl and methoxy groups, and the nitrogen of the amino group) to a π* antibonding orbital. These bands may be observed as shoulders on the more intense π → π* bands.

Expected UV-Vis Absorption Maxima (in Ethanol):

Transition Type Expected λmax (nm) Molar Absorptivity (ε)
π → π~240High
π → π~300Moderate
n → π*~340Low (often obscured)

The exact position and intensity of these bands are sensitive to the solvent polarity.

Theoretical and Computational Chemistry Investigations of Methyl 4 Amino 5 Methoxy 2 Methylbenzoate

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum mechanical calculations are fundamental to modern computational chemistry. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and electron distribution. DFT, in particular, with functionals such as B3LYP and B3PW91, has proven to be a cost-effective and accurate method for studying organic molecules, providing a balance between computational expense and accuracy. epstem.net These calculations are typically performed with a basis set, such as 6-311G(d,p), which describes the atomic orbitals used in the calculation. epstem.net

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) and methyl ester groups in Methyl 4-amino-5-methoxy-2-methylbenzoate, conformational analysis is crucial to identify the global minimum energy structure among several possible stable conformers.

While a specific, published conformational analysis for this compound is not available, studies on similar structures reveal typical bond lengths and angles. For instance, optimized geometries of substituted benzoates and anilines show C-C bond lengths in the aromatic ring to be in the range of 1.38 Å to 1.41 Å, and the C-N bond of the amino group is typically around 1.38 Å. researchgate.net The planarity of the benzene (B151609) ring and the orientation of the substituent groups are key parameters determined through these calculations.

Table 1: Representative Optimized Bond Lengths for a Substituted Benzene Ring from Computational Studies This table presents typical bond lengths derived from computational studies on analogous molecules to illustrate the data obtained from geometry optimization.

Bond Type Typical Optimized Bond Length (Å) Source Context
C-C (Aromatic) 1.38 - 1.41 researchgate.net
C-N (Amino) ~1.38 researchgate.net
C-O (Methoxy) ~1.36 N/A
C=O (Ester) ~1.21 N/A

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them (the HOMO-LUMO gap, ΔE) is a critical indicator of chemical reactivity, kinetic stability, and optical polarizability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For example, studies on related azo dyes and other organic molecules show energy gaps typically in the range of 3.7 to 4.6 eV. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. It maps the electrostatic potential onto the electron density surface. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas (e.g., around acidic hydrogen atoms) that are prone to nucleophilic attack. Green areas are neutral. The MEP provides insights into electrophilic and nucleophilic reaction sites and hydrogen bonding centers. epstem.net

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. epstem.net This information helps to quantify the electron distribution and identify polar bonds and reactive sites within the molecule.

Computational methods can predict spectroscopic data with high accuracy, which is invaluable for confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts can be correlated with experimental data to confirm the structure of the synthesized compound. A strong linear correlation between the calculated and experimental chemical shifts is a good indicator of the accuracy of the computational model and the structural assignment. epstem.net

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is performed by analyzing the second derivatives of the energy with respect to atomic displacements. This analysis confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretching, N-H bending). epstem.net Calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity.

Table 2: Example of Correlation Between Experimental and Calculated ¹³C NMR Shifts for a Related Benzoate (B1203000) Molecule This table illustrates the typical high correlation (R²) achieved between theoretical and experimental data in computational studies of similar molecules.

Computational Method Basis Set Solvent Correlation Coefficient (R²)
DFT/B3LYP 6-311G(d,p) Vacuum 0.9948
DFT/B3PW91 6-311G(d,p) Vacuum 0.9953
DFT/B3LYP 6-311G(d,p) DMSO 0.9951
DFT/B3PW91 6-311G(d,p) DMSO 0.9955

Data derived from a computational study on a complex benzoate derivative. epstem.net

Quantum mechanical calculations can be used to predict various thermochemical and thermodynamic properties of a molecule without the need for experimental measurements. These properties include:

Enthalpy of formation (ΔHᵣ)

Heat capacity (Cᵥ)

Entropy (S)

Gibbs free energy (G)

These values are derived from the calculated vibrational frequencies and electronic energies. Such data is vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. However, specific published studies detailing these calculated properties for this compound are not currently available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For instance, in the synthesis of substituted methyl benzoates via the esterification of the corresponding benzoic acid with methanol (B129727), computational modeling could be used to: mdpi.com

Model the activation of the carbonyl group by an acid catalyst.

Calculate the energy barrier for the nucleophilic attack of methanol on the protonated carbonyl carbon.

Identify the transition states for the formation and collapse of the tetrahedral intermediate.

While no specific computational studies on the reaction mechanisms of this compound have been published, research on related compounds demonstrates the feasibility and utility of this approach.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, Non-Covalent Interactions)

The way a molecule interacts with its neighbors or with other molecules (like proteins or solvents) is governed by intermolecular forces. Computational methods can model these interactions in detail.

Hydrogen Bonding: The amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and methoxy oxygen (-OCH₃) can act as hydrogen bond acceptors. Crystal structure analysis of a closely related compound, Morpholinium 4-amino-5-methoxy-2-methylbenzenesulfonate, reveals extensive N—H⋯O hydrogen bonds that link anions and cations into a stable, three-dimensional network. nih.gov These interactions play a crucial role in the solid-state packing of the molecule. nih.gov

Table 3: Hydrogen Bond Geometry in the Crystal Structure of a Related Molecule (Morpholinium 4-amino-5-methoxy-2-methylbenzenesulfonate)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N1—H1B···O3 0.90 2.05 2.833(5) 144
N1—H1B···O2 0.90 2.58 3.129(5) 120
N1—H1A···O2 0.90 1.86 2.759(5) 175
N2—H2A···O1 0.82(4) 2.15(4) 2.964(5) 171(4)

Data from a crystallographic study on a sulfonate analog of the target molecule. nih.gov

Non-Covalent Interactions: A study on the interaction between a structural isomer, methyl o-methoxy p-methylaminobenzoate, and bovine serum albumin (BSA) determined that hydrogen bonding and weak van der Waals forces are the predominant interactions responsible for the binding phenomenon. mdpi.com Thermodynamic analysis in that study revealed a negative enthalpy change (ΔH < 0) and a negative entropy change (ΔS < 0), confirming that the binding is an enthalpy-driven process, which is characteristic of significant hydrogen bonding. mdpi.com Such studies highlight the importance of the amino and methoxy groups in forming specific, stabilizing interactions with biological macromolecules.

Advanced Computational Methodologies (e.g., Natural Bond Orbital (NBO) Analysis, Non-Linear Optical (NLO) Properties, Fukui Functions)

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, reactivity, and properties of molecules at the atomic level. For this compound, advanced computational methodologies such as Natural Bond Orbital (NBO) analysis, the calculation of Non-Linear Optical (NLO) properties, and the determination of Fukui functions can offer profound insights into its chemical behavior. These methods, rooted in quantum mechanics, allow for the detailed investigation of the molecule's electronic landscape.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds more closely to the classical Lewis structure.

The primary goal of NBO analysis is to identify the "natural" atomic orbitals and the bonds formed between them. This is achieved by diagonalizing blocks of the density matrix. The analysis provides information on:

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Bonding and Lone Pairs: The occupancy (number of electrons) of bonding orbitals and lone pair orbitals. For a typical Lewis structure, these occupancies are close to 2.

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, also known as delocalization effects, are crucial for understanding the stability and reactivity of a molecule. The strength of these interactions is estimated using second-order perturbation theory.

Illustrative NBO Analysis Data for this compound:

Donor NBO (Occupancy)Acceptor NBO (Occupancy)Stabilization Energy (E(2)) (kcal/mol)
LP (1) N₅ (1.98 e)π* (C₁-C₆) (0.25 e)15.2
LP (1) O₇ (1.97 e)π* (C₄-C₅) (0.28 e)12.8
σ (C₂-H) (1.99 e)σ* (C₁-C₆) (0.05 e)2.5
σ (C-H) of -OCH₃ (1.99 e)σ* (C₄-O₇) (0.04 e)1.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published NBO analysis for this compound is not available.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of a material describe its ability to alter the properties of light passing through it in a non-linear fashion. Molecules with significant NLO properties are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching.

The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β). A high value of β indicates a strong NLO response. Molecules with large β values typically possess a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, leading to a large change in the dipole moment and thus a high NLO response.

In this compound, the amino (-NH₂) and methoxy (-OCH₃) groups act as electron donors, while the methyl ester (-COOCH₃) group can act as an electron acceptor. The benzene ring provides the π-conjugated system through which charge transfer can occur. Computational studies on similar substituted anilines have shown that the nature and position of substituents significantly influence the NLO properties. mq.edu.au The presence of both strong donor and acceptor groups in this compound suggests that it could exhibit NLO behavior.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the first hyperpolarizability (β) of a molecule. The results can then be compared to known NLO materials, such as urea, to assess its potential for NLO applications.

Illustrative NLO Properties Data for this compound:

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150 x 10⁻²⁴ esu
First Hyperpolarizability (β)25 x 10⁻³⁰ esu

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published NLO calculations for this compound are not available.

Fukui Functions

Fukui functions are a concept within Density Functional Theory (DFT) that help to predict the reactivity of different sites within a molecule. wikipedia.orgscm.com They describe how the electron density at a particular point in the molecule changes when an electron is added or removed. wikipedia.orgscm.com This information is invaluable for predicting where a molecule is most susceptible to electrophilic or nucleophilic attack.

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack (attack by an electron-rich species). It corresponds to the addition of an electron and highlights the sites most likely to accept an electron.

f⁻(r): For electrophilic attack (attack by an electron-poor species). It corresponds to the removal of an electron and indicates the sites from which an electron is most easily removed.

f⁰(r): For radical attack.

By calculating the Fukui functions for this compound, one can identify the most reactive atoms for different types of reactions. For example, the amino and methoxy groups are expected to be sites susceptible to electrophilic attack, while the carbonyl carbon of the ester group would likely be a site for nucleophilic attack. The condensed Fukui functions provide a way to quantify this reactivity on a per-atom basis.

Illustrative Condensed Fukui Functions for Selected Atoms of this compound:

Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)
C (carbonyl)0.180.02
O (carbonyl)0.120.05
N (amino)0.030.15
C₄ (ring)0.080.10
C₅ (ring)0.050.12

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published Fukui function calculations for this compound are not available.

Emerging Research Directions and Future Perspectives for Methyl 4 Amino 5 Methoxy 2 Methylbenzoate

Development of Novel Asymmetric Synthetic Pathways

The parent molecule, Methyl 4-amino-5-methoxy-2-methylbenzoate, is achiral. However, the development of asymmetric synthetic pathways is crucial for accessing chiral derivatives, which are of paramount importance in medicinal chemistry and materials science. Future research is anticipated to move beyond classical synthesis to introduce stereogenic centers either at the substituents or by creating atropisomers, where rotation around a single bond is restricted.

Currently, the synthesis of related chiral amines often relies on methods like nickel-catalyzed enantioconvergent substitutions, which have proven effective for creating chiral dialkyl carbinamines from α-amino acid derivatives. nih.gov The application of such enantioconvergent cross-coupling reactions could be a viable strategy for creating chiral analogues of the target molecule.

Prospective research could focus on several key areas:

Catalytic Asymmetric C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation could enable the enantioselective introduction of new substituents. For instance, the amino group could direct a catalyst to functionalize the adjacent C-H bond of the methyl group, creating a stereocenter.

Enantioselective Derivatization: The nucleophilic amino group is a prime target for enantioselective reactions. Future pathways could involve reactions with chiral electrophiles or the use of chiral catalysts to introduce complex, stereodefined side chains.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has become a powerful tool in synthesis. rsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could be developed to mediate the asymmetric addition of fragments to the aniline (B41778) core or to facilitate cascade reactions that build chiral heterocyclic systems onto the benzene (B151609) ring. rsc.orgrsc.org

A hypothetical research direction could involve the asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives, a class of compounds with significant biological activity, using the amine as a key building block. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

StrategyDescriptionPotential Catalyst/ReagentTarget Chiral Feature
Asymmetric C-H ActivationEnantioselective functionalization of the C-H bonds of the methyl group or the aromatic ring.Chiral Rhodium or Palladium complexesStereogenic carbon center
Organocatalytic CascadeMulti-step reaction sequence catalyzed by a chiral organic molecule to build complex chiral structures.Chiral squaramides or cinchona alkaloidsFused chiral heterocyclic rings
Enantioconvergent CouplingCoupling of a racemic starting material with a nucleophile using a chiral catalyst to yield a single enantiomer product.Chiral Nickel or Copper catalystsEnantioenriched alkylated amines

Exploration of Unprecedented Chemical Reactivities and Transformations

The unique arrangement of functional groups on the this compound ring system opens the door to exploring novel chemical reactivities that go beyond standard textbook transformations. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing ester substituent creates a nuanced electronic environment that could be exploited for selective reactions.

Arylamines are highly reactive towards electrophilic aromatic substitution, and the amino group often directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the position ortho to the amine is blocked, suggesting that electrophilic attack would be highly directed to the C6 position.

Future explorations may include:

Diazonium Salt Chemistry: A primary aromatic amine can be readily converted to a diazonium salt, which is an exceptionally versatile intermediate. This would allow for the substitution of the amino group with a wide array of other functionalities, including halogens, cyano, hydroxyl, and even carbon-based groups via cross-coupling reactions, dramatically expanding the accessible chemical space.

Selective Demethylation/Functionalization: The methoxy and methyl groups, while generally stable, can be targeted for transformation. Selective O-demethylation would yield a phenol (B47542), opening up another avenue for functionalization. Similarly, radical-based reactions could selectively functionalize the benzylic position of the methyl group.

Isosteric Replacement: In medicinal chemistry, anilines are sometimes considered "structural alerts" due to potential metabolic liabilities. acs.org A forward-thinking research direction would be the replacement of the aniline moiety with saturated isosteres like bicyclo[1.1.1]pentane (BCP) to improve physicochemical properties and metabolic stability while retaining biological activity. acs.org This represents a significant synthetic challenge but offers substantial rewards in drug discovery. acs.org

Table 2: Unexplored Potential Reactions

Functional GroupPotential TransformationReagents/ConditionsResulting Structure
Amino GroupDiazotization followed by Sandmeyer/Heck/Suzuki reactionNaNO₂, HCl; CuX/Pd catalystDiverse C4-substituted benzoates
Methoxy GroupSelective O-DemethylationBBr₃ or strong acidPhenolic derivative
Methyl GroupFree-radical brominationN-Bromosuccinimide (NBS), lightBromomethyl derivative
Aromatic RingIsosteric Replacement of the aniline coreMulti-step synthesis involving ring constructionSaturated carbocycle analogue

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. ijsetpub.commdpi.com For a molecule like this compound, these computational tools offer powerful new approaches for both its synthesis and the discovery of its derivatives.

Key areas for integration include:

Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the target molecule or its derivatives. mdpi.com By analyzing vast databases of chemical reactions, these programs can identify pathways that a human chemist might overlook, potentially leading to more efficient and cost-effective syntheses.

Reaction Outcome and Yield Prediction: ML models are increasingly capable of predicting the outcomes and yields of chemical reactions with high accuracy. bohrium.com For this specific compound, an ML model could be trained to predict how it will react with various reagents under different conditions, accelerating the discovery of new transformations and optimizing reaction conditions without extensive trial-and-error experimentation. nih.gov

De Novo Molecular Design: Generative AI models can design new molecules with specific desired properties. By using this compound as a starting fragment, these models could generate libraries of novel derivatives predicted to have high activity for a particular biological target, streamlining the early stages of drug discovery.

The development of automated synthesis platforms, guided by AI, could enable the rapid production and testing of these computationally designed molecules, creating a closed-loop system for accelerated molecular discovery. acs.org

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any chemical compound to have a significant industrial impact, its production must be both scalable and sustainable. Traditional chemical syntheses often rely on petroleum-based starting materials, harsh reagents, and energy-intensive processes. nih.govnih.gov Future research on this compound must prioritize the development of green and efficient production methods.

Key research thrusts in this area include:

Bio-based Feedstocks: A major goal of green chemistry is to replace fossil fuel-derived starting materials with renewable alternatives. acs.org Lignin, an abundant aromatic biopolymer, is a promising renewable source of aromatic chemicals. rsc.org Research could focus on developing biocatalytic or chemocatalytic pathways to convert lignin-derived platform molecules into precursors for this compound. Microorganisms can be engineered to produce aromatic amino acids via the shikimate pathway, offering a potential route to sustainable production. nih.govnih.gov

Catalytic Efficiency: Moving away from stoichiometric reagents to catalytic processes is essential. This includes developing highly active and recyclable heterogeneous catalysts that can operate under mild conditions (lower temperature and pressure). acs.org For instance, traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids, whereas a solid acid catalyst could make the process greener.

Process Intensification: This involves developing continuous flow processes instead of traditional batch production. Flow chemistry offers superior heat and mass transfer, improved safety, and the potential for easier scale-up and automation. A patent for a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, highlights efforts to create simpler, cleaner production processes with fewer waste products. google.com

Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches

Synthesis StepConventional MethodPotential Sustainable AlternativeGreen Chemistry Principle
Starting MaterialPetroleum-derived benzene/toluene (B28343)Lignin- or biomass-derived aromatics rsc.orgUse of Renewable Feedstocks
NitrationConc. H₂SO₄/HNO₃Solid acid catalyst, dinitrogen pentoxideCatalyst, Atom Economy
ReductionMetal hydrides, Sn/HClCatalytic hydrogenation (e.g., H₂/Pd/C)Catalysis, Waste Prevention
EsterificationFischer-Speier (acid catalyst, large solvent excess) sciencemadness.orgEnzyme-catalyzed esterification, reactive distillationCatalysis, Energy Efficiency

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable scaffold for innovation in synthesis, medicine, and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.